molecular formula C11H13BrFN7O4S B560056 エパカドスタット CAS No. 1204669-58-8

エパカドスタット

カタログ番号: B560056
CAS番号: 1204669-58-8
分子量: 438.24 g/mol
InChIキー: FBKMWOJEPMPVTQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エパカダстатは、インドールアミン2,3-ジオキシゲナーゼ-1(IDO1)の強力かつ選択的な阻害剤であり、トリプトファンをキヌレニンに分解することで免疫系に重要な役割を果たす酵素です 。エパカダстатは、IDO1を阻害することで、腫瘍に対する体の免疫応答を強化することを目指しています。

2. 製法

合成経路と反応条件: エパカダстатは、複数段階の化学プロセスを経て合成されます。主なステップには、オキサジアゾール環の形成とブロモフルオロフェニル基の導入が含まれます。合成経路は通常、以下を含みます。

工業的生産方法: エパカダスタットの工業的生産には、大規模生産のための合成経路の最適化が含まれます。これには以下が含まれます。

3. 化学反応の分析

反応の種類: エパカダстатは、以下を含む様々な化学反応を起こします。

一般的な試薬と条件:

生成される主要な生成物: これらの反応から生成される主要な生成物には、エパカダスタットの様々な誘導体が含まれ、これらは異なる生物学的活性と特性を持つ可能性があります

4. 科学研究の応用

エパカダстатは、以下を含む幅広い科学研究の応用を持っています。

科学的研究の応用

Combination Therapies

Epacadostat has been primarily studied in combination with other immunotherapies, particularly immune checkpoint inhibitors such as pembrolizumab (Keytruda) and nivolumab (Opdivo). The following table summarizes key clinical studies evaluating the efficacy and safety of epacadostat in combination therapies:

Study Combination Cancer Type Objective Response Rate (ORR) Notable Findings
ECHO-110Epacadostat + AtezolizumabNon-Small Cell Lung Cancer (NSCLC)3%One partial response; 79% experienced treatment-related adverse events .
ECHO-202Epacadostat + PembrolizumabAdvanced NSCLC35%ORR included complete responses; promising for patients irrespective of PD-L1 status .
ECHO-203Epacadostat + DurvalumabAdvanced Melanoma, NSCLCNot specifiedFocused on multiple cancer types; ongoing investigations .
ECHO-204Epacadostat + NivolumabMelanoma, Head and Neck Cancer63% (Melanoma)High disease control rate; well-tolerated with manageable side effects .

Case Studies

  • ECHO-202 Study : In this study involving patients with advanced squamous and non-squamous NSCLC, the combination of epacadostat and pembrolizumab demonstrated an overall response rate of 35%, with a median duration of response lasting over 26 weeks for several patients. Adverse effects were manageable, highlighting the potential for this combination to enhance therapeutic outcomes in lung cancer .
  • ECHO-204 Study : This trial evaluated epacadostat combined with nivolumab in patients with melanoma and head and neck cancers. The study reported a high objective response rate of 63% among melanoma patients treated with epacadostat doses of either 100 mg or 300 mg. The findings suggest that the combination therapy may significantly improve patient outcomes compared to monotherapy approaches .

Pharmacokinetics and Safety Profile

Epacadostat has been shown to be well-tolerated across various studies. The pharmacokinetic profiles indicate that doses achieving steady-state concentrations above the half-maximal inhibitory concentration are critical for efficacy. Common treatment-related adverse events include fatigue, rash, arthralgia, and pruritus, but serious adverse events were relatively rare across trials .

作用機序

エパカダстатは、インドールアミン2,3-ジオキシゲナーゼ-1(IDO1)酵素を阻害することによって効果を発揮します。IDO1は、トリプトファンをキヌレニンに分解し、免疫応答を抑制します。 IDO1を阻害することで、エパカダстатはトリプトファンのレベルを高め、キヌレニンのレベルを低下させ、樹状細胞、ナチュラルキラー細胞、Tリンパ球などの免疫細胞の増殖と活性化を促進します 。これは、腫瘍細胞に対するより強い免疫応答につながります。

6. 類似の化合物との比較

エパカダстатは、他のIDO1阻害剤や類似の化合物と比較されます。

エパカダスタットの独自性: エパカダстатは、IDO1に対する高い選択性と、他の免疫療法薬と効果的に組み合わせて、それらの抗腫瘍効果を高める能力のために独自です .

準備方法

Synthetic Routes and Reaction Conditions: Epacadostat is synthesized through a multi-step chemical process. The key steps involve the formation of the oxadiazole ring and the introduction of the bromofluorophenyl group. The synthetic route typically includes:

Industrial Production Methods: Industrial production of epacadostat involves optimizing the synthetic route for large-scale production. This includes:

化学反応の分析

Types of Reactions: Epacadostat undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of epacadostat, which can have different biological activities and properties .

類似化合物との比較

Epacadostat is compared with other IDO1 inhibitors and similar compounds:

Uniqueness of Epacadostat: Epacadostat is unique due to its high selectivity for IDO1 and its ability to be combined effectively with other immunotherapy agents, enhancing their antitumor effects .

生物活性

Epacadostat (INCB024360) is a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a significant role in immune regulation and tumor immunosuppression. By inhibiting IDO1, epacadostat aims to reverse the immunosuppressive tumor microenvironment, thereby enhancing anti-tumor immunity. This article synthesizes various research findings, clinical trials, and case studies to provide a comprehensive overview of the biological activity of epacadostat.

Epacadostat primarily functions by inhibiting the enzymatic activity of IDO1, which is responsible for the catabolism of tryptophan into kynurenine. This pathway is often exploited by tumors to evade immune detection:

  • Inhibition of Tryptophan Degradation : Epacadostat has been shown to inhibit the conversion of tryptophan into kynurenine with an IC50 value around 54.46 nM in cellular models . This inhibition can lead to increased availability of tryptophan, promoting T cell proliferation and activation.
  • Influence on Immune Cells : Studies indicate that epacadostat can enhance the proliferation and function of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells . It stabilizes the apo-form of IDO1, which has non-enzymatic roles in modulating immune responses .
  • Non-Enzymatic Functions : Recent findings suggest that epacadostat may also exert effects independent of its catalytic inhibition. For instance, it enhances the association between IDO1 and SHP-2 phosphatases, activating signaling pathways that contribute to immune modulation .

Clinical Efficacy

Epacadostat has been evaluated in numerous clinical trials, often in combination with immune checkpoint inhibitors such as pembrolizumab (KEYTRUDA) and nivolumab (OPDIVO). Below are summarized findings from key studies:

Study Combination Cancer Type Objective Response Rate (ORR) Notes
ECHO-202Epacadostat + PembrolizumabAdvanced NSCLC35% (14/40)Efficacy observed regardless of PD-L1 status
ECHO-204Epacadostat + NivolumabAdvanced Melanoma63% (25/40)Included complete and partial responses
Phase II StudyEpacadostat + PembrolizumabAdvanced Sarcoma3.3% (1/30)Limited activity; well tolerated but inadequate IDO1 inhibition noted
Phase II StudyEpacadostat + PembrolizumabRecurrent Ovarian Clear Cell Carcinoma21% (3/14)Highlighted need for further studies due to rapid accrual

Case Studies

Several case studies have illustrated the potential benefits and challenges associated with epacadostat treatment:

  • Melanoma Patients : In a cohort receiving epacadostat with pembrolizumab, a notable ORR of 63% was recorded, indicating significant clinical activity. However, subsequent phase III trials did not replicate this success uniformly across other cancer types .
  • Sarcoma Cohorts : A phase II trial in advanced sarcoma showed only a 3.3% ORR, suggesting that while epacadostat may be beneficial in certain contexts, its efficacy can vary significantly depending on tumor type and prior treatment history .
  • Tolerability and Adverse Effects : Common adverse events included fatigue and nausea; however, serious treatment-related adverse events were relatively low across studies. The tolerability profile supports further exploration in combination therapies .

Research Findings

Recent research has expanded our understanding of epacadostat's biological activity:

  • IDO1 Plasticity : Studies have demonstrated that IDO1 exhibits structural plasticity, shifting between holo- and apo-forms under different conditions. Epacadostat's ability to stabilize the apo-form may contribute to its immunomodulatory effects beyond mere enzymatic inhibition .
  • Immune Microenvironment Modulation : Preclinical models have shown that epacadostat can shift the tumor microenvironment from immunosuppressive to immune-stimulated states, potentially enhancing responses to concurrent therapies like anti-PD-1/PD-L1 agents .

特性

IUPAC Name

N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-(sulfamoylamino)ethylamino]-1,2,5-oxadiazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN7O4S/c12-7-5-6(1-2-8(7)13)17-11(18-21)9-10(20-24-19-9)15-3-4-16-25(14,22)23/h1-2,5,16,21H,3-4H2,(H,15,20)(H,17,18)(H2,14,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKMWOJEPMPVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C(C2=NON=C2NCCNS(=O)(=O)N)NO)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318248
Record name Epacadostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204669-58-8, 1204669-37-3
Record name Epacadostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204669-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epacadostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204669588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epacadostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11717
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Epacadostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,5-Oxadiazole-3-carboximidamide, 4-[[2-[(aminosulfonyl)amino]ethyl]amino]-N-(3-bromo-4-fluorophenyl)-N'-hydroxy-, [C(Z)]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1204669-37-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPACADOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71596A9R13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。